molecular formula C22H17ClN4O2S B4626771 4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole

4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No. B4626771
M. Wt: 436.9 g/mol
InChI Key: NSMBTDJKHTWFFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves strategic functionalization to introduce various substituents that impact the compound's properties and activities. For example, a study by Daoud et al. (2010) described the synthesis of substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives through reactions involving chloro-nitro-substituted benzothiophene intermediates, showcasing the versatility in synthesizing triazole derivatives with specific functional groups (Daoud, Ali, & Ahmed, 2010).

Scientific Research Applications

1. Antimicrobial Activity

4-Benzyl-3-[(3-Chlorobenzyl)Thio]-5-(4-Nitrophenyl)-4H-1,2,4-Triazole derivatives have shown potential in antimicrobial applications. A study highlighted the synthesis of similar triazole compounds that exhibited significant antibacterial activity, indicating the potential of such compounds in addressing microbial resistance issues (Roy, Desai, & Desai, 2005).

2. Anticancer Properties

Triazole derivatives, including structures similar to 4-Benzyl-3-[(3-Chlorobenzyl)Thio]-5-(4-Nitrophenyl)-4H-1,2,4-Triazole, have been researched for their anticancer properties. Research indicates that derivatives of 1,2,4-triazole are recognized for their antifungal, antidepressant, and notably, anticancer properties. This makes them a subject of interest in oncological research (Rud, Kaplaushenko, & Kucheryavyi, 2016).

3. Luminescence Sensing

A study focused on lanthanide metal–organic frameworks based on triazole-containing ligands, similar to the subject compound, demonstrated their application in luminescence sensing. Such compounds have shown effectiveness in detecting nitroaromatic compounds and metal ions, which is valuable in various chemical sensing applications (Wang, Sun, Hao, Yan, & Liang, 2016).

4. Corrosion Inhibition

Triazole derivatives are also used in the field of material science, specifically as corrosion inhibitors. A study involving triazole Schiff bases showed that these compounds, similar in structure to 4-Benzyl-3-[(3-Chlorobenzyl)Thio]-5-(4-Nitrophenyl)-4H-1,2,4-Triazole, are effective in inhibiting corrosion on metal surfaces, which is crucial in industrial applications (Chaitra, Mohana, & Tandon, 2015).

5. Photovoltaic Properties

In the realm of renewable energy, triazole derivatives have shown potential in enhancing the efficiency of photovoltaic cells. Research involving polymers based on thiophene derivatives with triazole side chains, similar to the compound , revealed that these materials could be used to improve the performance of solar cells (Zhao, Li, Tang, Cao, Huang, Shen, & Tan, 2013).

properties

IUPAC Name

4-benzyl-3-[(3-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2S/c23-19-8-4-7-17(13-19)15-30-22-25-24-21(18-9-11-20(12-10-18)27(28)29)26(22)14-16-5-2-1-3-6-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMBTDJKHTWFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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